1-Methyl-2,3-dihydropyridine-4(1H)-thione
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Overview
Description
1-Methyl-2,3-dihydropyridine-4(1H)-thione is an organic compound belonging to the class of dihydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and one sulfur atom. The presence of the thione group (C=S) in the structure makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3-dihydropyridine-4(1H)-thione can be achieved through several methods. One common approach involves the reaction of 1-methyl-2,3-dihydropyridine with sulfur-containing reagents under controlled conditions. For example, the reaction with Lawesson’s reagent or phosphorus pentasulfide (P2S5) can introduce the thione group into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3-dihydropyridine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2,3-dihydropyridine-4(1H)-thione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydropyridine-4(1H)-thione involves its interaction with molecular targets through the thione group. The sulfur atom in the thione group can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, which may contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3-dihydropyridine-4(1H)-one: Similar structure but contains a carbonyl group (C=O) instead of a thione group (C=S).
2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: A dihydropyridine derivative with ester groups.
1,4-Dihydropyridine: The parent compound without any substituents.
Uniqueness
1-Methyl-2,3-dihydropyridine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities. The thione group allows for specific interactions with metal ions and redox-active species, making it valuable in various applications.
Properties
CAS No. |
116414-44-9 |
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Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
1-methyl-2,3-dihydropyridine-4-thione |
InChI |
InChI=1S/C6H9NS/c1-7-4-2-6(8)3-5-7/h2,4H,3,5H2,1H3 |
InChI Key |
YRAGEEVTDHPKDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=S)C=C1 |
Origin of Product |
United States |
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